molecular formula C14H10ClN3O B13067790 2-chloro-N-(1H-indazol-3-yl)benzamide

2-chloro-N-(1H-indazol-3-yl)benzamide

Cat. No.: B13067790
M. Wt: 271.70 g/mol
InChI Key: MUXMPTBDRVLGMI-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with a 2-chloro group and an indazole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of 2-chloro-N-(1H-indazol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-indazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes . These interactions contribute to its therapeutic effects, such as anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1H-indazol-3-yl)benzamide is unique due to the presence of the chloro group and the specific positioning of the benzamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indazole derivatives.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-chloro-N-(1H-indazol-3-yl)benzamide

InChI

InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)14(19)16-13-10-6-2-4-8-12(10)17-18-13/h1-8H,(H2,16,17,18,19)

InChI Key

MUXMPTBDRVLGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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